molecular formula C16H21NO3 B2817398 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide CAS No. 2320850-60-8

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide

Cat. No.: B2817398
CAS No.: 2320850-60-8
M. Wt: 275.348
InChI Key: UCKPQWQNWLXSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzofuran ring fused with a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The benzofuran derivative is then alkylated with a suitable alkylating agent to introduce the methyl group.

    Cyclohexene Ring Formation: The cyclohexene ring is formed through a series of cyclization reactions, often involving the use of catalysts to facilitate the process.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-4-one derivatives, while reduction could produce cyclohexylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and carboxamide groups play crucial roles in binding to these targets, potentially modulating their activity. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-hydroxybenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide
  • N-((4-methoxybenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide
  • N-((4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-4-yl)methyl)cyclohex-3-ene-1-carboxamide

Uniqueness

Compared to similar compounds, N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide stands out due to its specific hydroxylation pattern and the presence of the tetrahydrobenzofuran ring. These features may confer unique biological activities and chemical reactivity, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-15(12-5-2-1-3-6-12)17-11-16(19)9-4-7-14-13(16)8-10-20-14/h1-2,8,10,12,19H,3-7,9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKPQWQNWLXSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3CCC=CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.